

LY3007113 as a Tool Compound for Studying p38 Signaling: A Comparative Guide

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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1191796

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For researchers, scientists, and drug development professionals, the selection of a suitable tool compound is critical for the accurate investigation of cellular signaling pathways. This guide provides a comparative analysis of **LY3007113**, a p38 MAPK inhibitor, with other commonly used tool compounds, SB203580 and BIRB 796. The information presented herein is intended to facilitate an informed decision on the most appropriate inhibitor for specific research needs.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in cellular responses to stress and inflammation, making it a key target in various diseases. Small molecule inhibitors are invaluable tools for dissecting the intricacies of this pathway. This guide focuses on **LY3007113** and offers a comparison with the well-established p38 inhibitors SB203580 and BIRB 796, highlighting their biochemical potency, selectivity, and cellular activity.

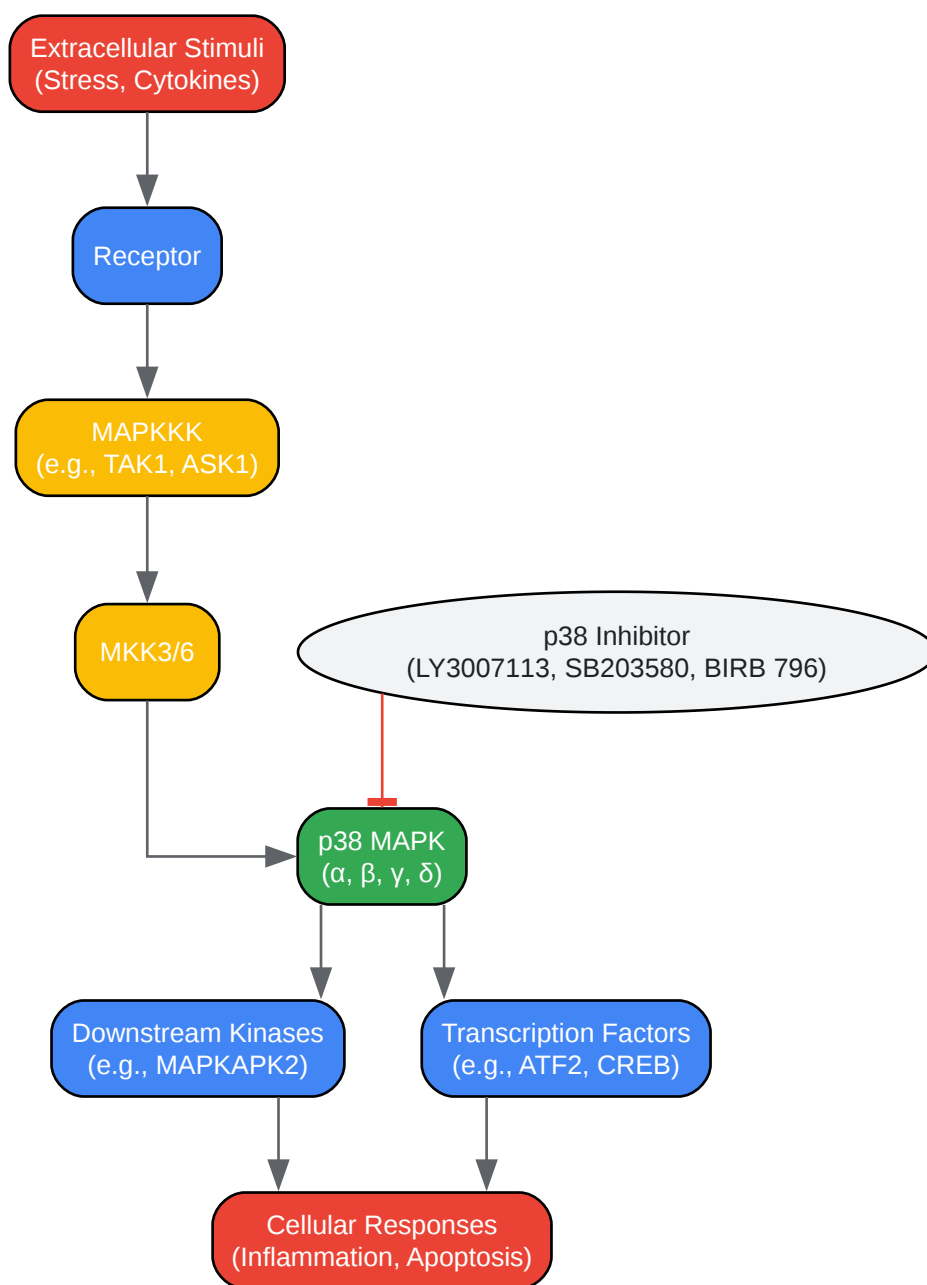
Biochemical Potency and Selectivity

A critical aspect of a tool compound is its potency towards the intended target and its selectivity over other related kinases. The following table summarizes the available data for **LY3007113**, SB203580, and BIRB 796. It is important to note that direct head-to-head comparative data for **LY3007113** is limited in the public domain.

Compound	Target	IC50 (nM)	Kd (nM)	Selectivity Notes
LY3007113	p38 MAPK	Data not publicly available	Data not publicly available	Described as a potent p38 MAPK inhibitor in preclinical studies.[1]
SB203580	p38 α	300-500 (in THP-1 cells)[2]	Also inhibits p38 β . Does not inhibit p38 γ or p38 δ . [3] May inhibit other kinases like PKB at higher concentrations. [2]	
BIRB 796	p38 α	38[4][5]	0.1[4][5]	Pan-p38 inhibitor with IC50s of 65 nM for p38 β , 200 nM for p38 γ , and 520 nM for p38 δ . [4][5] Also inhibits B-Raf (IC50 = 83 nM) and JNK2 (330-fold less potent than p38 α). [4] Binds to an allosteric site. [6]

Signaling Pathway and Experimental Workflow

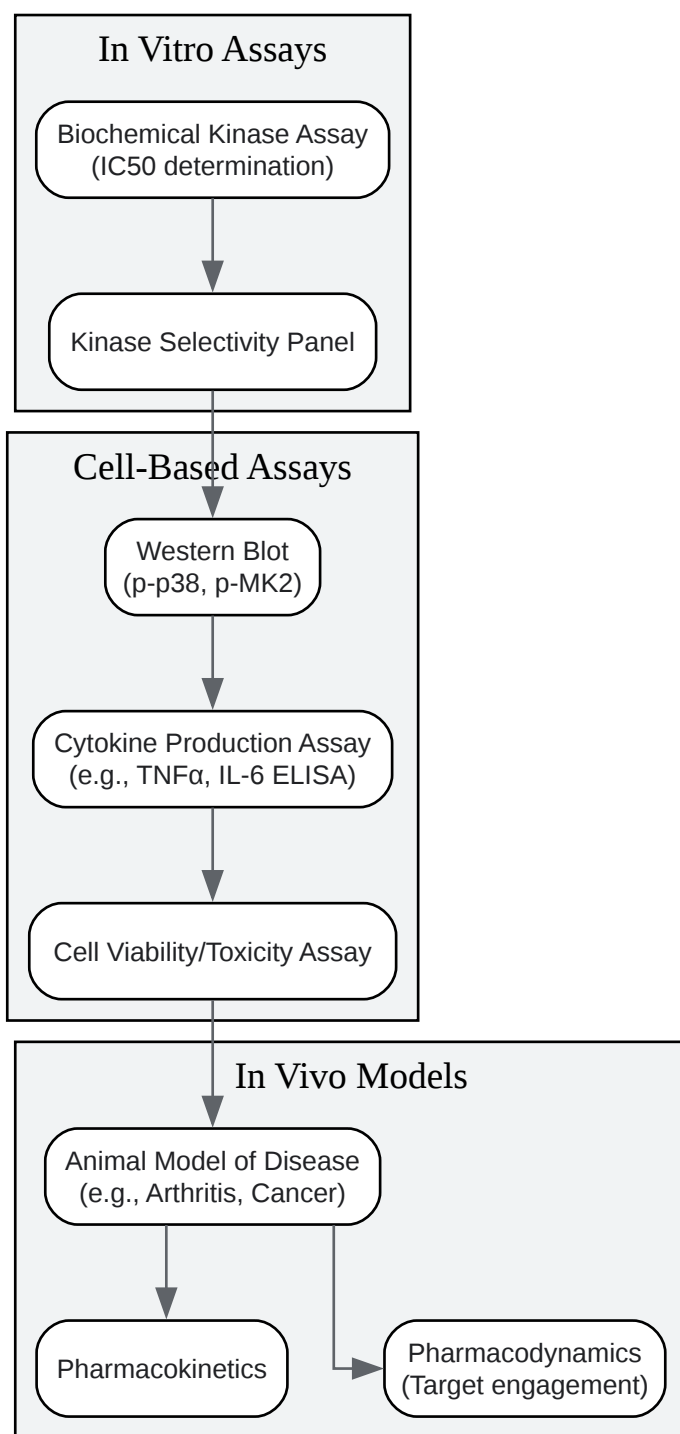
To effectively utilize these inhibitors, a clear understanding of the p38 MAPK signaling cascade and a standardized experimental workflow for their evaluation are essential.



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Caption: The p38 MAPK signaling cascade.

The following diagram outlines a general workflow for comparing the efficacy and specificity of p38 inhibitors.



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